molecular formula C7H6ClIO B1363977 4-Chloro-2-iodoanisole CAS No. 52807-27-9

4-Chloro-2-iodoanisole

Cat. No.: B1363977
CAS No.: 52807-27-9
M. Wt: 268.48 g/mol
InChI Key: CXXXAGIYCFOGHA-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 4-chloro-2-iodoanisole consists of a benzene ring substituted with methoxy (-OCH₃), chlorine (-Cl), and iodine (-I) groups at the 1-, 4-, and 2-positions, respectively. While direct crystallographic data for this compound is limited in the literature, studies on analogous halogenated anisoles provide structural insights. For example, regioselective heterohalogenation of 4-haloanisoles demonstrates that steric and electronic effects govern substituent positioning, with iodine favoring the ortho position due to its large atomic radius and polarizability.

In related compounds, such as 4-chloro-2-iodoaniline, crystallographic analyses reveal intermolecular interactions like N–H⋯N hydrogen bonding and halogen-halogen contacts (Cl⋯I, 3.785 Å). Although the methoxy group in this compound lacks hydrogen-bonding donors, weak van der Waals interactions and π-stacking may stabilize its crystal lattice. Computational models predict a planar aromatic ring with bond angles and lengths consistent with typical halogenated aromatics.

Key Structural Parameters Value Source
C–I bond length ~2.10 Å
C–Cl bond length ~1.75 Å
Methoxy C–O bond length ~1.36 Å

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): A singlet at δ 3.87–3.89 ppm corresponds to the methoxy group. Aromatic protons resonate as doublets between δ 7.52–7.89 ppm, with coupling constants (J ≈ 2.3–2.5 Hz) indicative of para-substituted chloro and iodine groups.
  • ¹³C NMR : Peaks at δ 60.7 ppm (OCH₃), δ 92.1–116.6 ppm (C–I and C–Cl), and δ 130.2–155.6 ppm (aromatic carbons).

Infrared (IR) Spectroscopy:

  • Stretching vibrations at 550–850 cm⁻¹ (C–Cl), 1100–1250 cm⁻¹ (C–F absent, confirming chloro/iodo substitution), and 2850–3000 cm⁻¹ (OCH₃).

Mass Spectrometry:

  • Molecular ion peak at m/z 268.48 ([M]⁺), with isotopic patterns characteristic of chlorine (³⁵Cl/³⁷Cl) and iodine (¹²⁷I). Fragmentation pathways include loss of I (m/z 141) and CH₃O (m/z 237).

Thermodynamic Properties and Phase Behavior

This compound exhibits distinct phase transitions and stability under standard conditions:

Property Value Source
Melting Point 45–49°C
Boiling Point 133–135°C (15 mmHg)
Density 1.84 g/cm³
Flash Point >110°C

The compound remains stable at room temperature but may degrade under prolonged exposure to light or elevated temperatures, necessitating storage in dark, sealed containers. Differential scanning calorimetry (DSC) studies predict a sharp melting endotherm consistent with crystalline purity.

Solubility Parameters and Solvent Interactions

This compound demonstrates low solubility in polar solvents like water but dissolves readily in organic media:

Solvent Solubility Source
Methanol Highly soluble
Ethanol Soluble
Dichloromethane Soluble
Hexane Partially soluble

The solubility profile aligns with Hansen solubility parameters (δ ≈ 18–20 MPa¹/²), reflecting contributions from dispersion forces and moderate polarity.

Comparative Analysis with Halogenated Anisole Derivatives

Comparative studies highlight the influence of halogen type and position on physicochemical properties:

  • 4-Iodoanisole (C₇H₇IO):

    • Lower density (1.79 g/cm³) and melting point (50–53°C) due to the absence of chlorine.
    • Enhanced reactivity in Suzuki-Miyaura couplings compared to chloro derivatives.
  • 2-Chloro-4-iodoaniline (C₆H₅ClIN):

    • Hydrogen bonding via -NH₂ groups increases melting point (120–125°C) and solubility in polar solvents.
  • 2-Bromo-4-iodo-6-chloroanisole (C₇H₅BrClIO):

    • Higher molecular weight (347.38 g/mol) and reduced thermal stability compared to mono-halogenated analogs.

The methoxy group in this compound enhances electron density at the ortho/para positions, facilitating electrophilic substitution reactions while stabilizing the aromatic ring against oxidative degradation.

Properties

IUPAC Name

4-chloro-2-iodo-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXXAGIYCFOGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384203
Record name 4-Chloro-2-iodoanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52807-27-9
Record name 4-Chloro-2-iodoanisole
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URL https://comptox.epa.gov/dashboard/DTXSID70384203
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Record name 4-Chloro-2-iodoanisole
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Preparation Methods

Halogen Exchange and Sequential Halogenation

A common approach to synthesize 4-chloro-2-iodoanisole involves starting from halogenated anisoles such as 4-bromo-2-iodoanisole or 2-iodo-4-chloroanisole, followed by selective halogen exchange or chlorination reactions.

  • From 4-bromo-2-iodoanisole: Chlorination using sulfuryl chloride or other chlorinating agents under controlled temperature conditions converts the bromine substituent to chlorine, yielding this compound with high regioselectivity and yields around 86-89%.

  • From 2-iodo-4-chloroanisole: Bromination with N-bromosuccinimide can be used to introduce bromine substituents selectively, but for this compound, the key step is the initial iodination followed by chlorination.

Direct Halogenation of Anisole Derivatives

Direct iodination and chlorination of anisole or partially halogenated anisoles can be achieved using reagents such as iodine chloride (ICl), sulfuryl chloride (SO2Cl2), or combinations of sodium iodide and sodium hypochlorite in aqueous media.

  • Iodination using Sodium Iodide and Sodium Hypochlorite: A green and efficient method involves reacting anisole with aqueous sodium iodide and sodium hypochlorite solutions under mild heating (60-80 °C), generating 4-iodoanisole as an intermediate. This method avoids toxic iodine chloride and uses water as solvent, improving safety and environmental impact.

  • Subsequent chlorination of 4-iodoanisole or its derivatives with sulfuryl chloride or N-chlorosuccinimide under low temperature and stirring yields this compound.

Step Starting Material Reagents & Conditions Reaction Type Yield (%) Notes
1 4-bromo-2-iodoanisole Sulfuryl chloride (~1 mL), 0 °C, overnight stirring Halogen exchange (Br → Cl) ~86-89% Purification by silica gel chromatography; hexane eluent
2 4-chloroanisole Sodium iodide (20% aqueous), Sodium hypochlorite (8-10%), 60-80 °C, aqueous medium Electrophilic iodination ~89% (for 2-iodo-4-chloroanisole) Green synthesis, water as solvent, environmentally friendly
3 2-iodo-4-chloroanisole N-bromosuccinimide, 0 °C, overnight stirring Selective bromination (for related derivatives) ~86% Used for further functionalization; purification by chromatography
  • The regioselectivity in halogenation is governed by the activating methoxy group (-OCH3) directing electrophilic substitution ortho and para to itself.

  • Iodination typically occurs at the 2-position (ortho to methoxy) due to steric and electronic factors, while chlorination targets the 4-position (para to methoxy).

  • Use of sulfuryl chloride or N-chlorosuccinimide provides controlled chlorination without over-chlorination or side reactions.

  • The use of sodium iodide and sodium hypochlorite generates iodine chloride in situ, which acts as the electrophilic iodinating species in a safer and more controllable manner than direct iodine chloride addition.

  • After reaction completion, the mixture is typically quenched with aqueous sodium thiosulfate and ammonium chloride solutions to remove excess halogens.

  • Organic extraction with ethyl acetate followed by drying over magnesium sulfate is standard.

  • Purification is achieved by silica gel column chromatography using non-polar solvents such as hexane.

  • Characterization of this compound includes:

    • 1H NMR: Signals for methoxy group (~3.87 ppm, singlet), aromatic protons with characteristic coupling constants confirming substitution pattern.

    • 13C NMR: Chemical shifts consistent with aromatic carbons bearing iodine and chlorine substituents.

    • Melting point: Approximately 48 °C.

    • Molecular weight: 268.48 g/mol.

    • Density: 1.84 g/cm³.

Method Starting Material Key Reagents Conditions Yield (%) Advantages References
Halogen exchange from 4-bromo-2-iodoanisole 4-bromo-2-iodoanisole Sulfuryl chloride 0 °C, overnight 86-89 High regioselectivity, straightforward
Electrophilic iodination of 4-chloroanisole 4-chloroanisole NaI + NaOCl (aqueous) 60-80 °C, aqueous ~89 Green, safe, scalable
Sequential halogenation via N-bromosuccinimide 2-iodo-4-chloroanisole N-bromosuccinimide 0 °C, overnight 86 Enables further functionalization
  • The use of sodium iodide and sodium hypochlorite aqueous solutions for iodination represents a significant advancement in the synthesis of halogenated anisoles, offering improved safety and environmental profiles compared to traditional iodine chloride methods.

  • Chlorination with sulfuryl chloride provides efficient and selective substitution, crucial for obtaining pure this compound without over-halogenation or side products.

  • The choice of solvent, temperature control, and stoichiometry are critical to optimize yields and purity.

  • Purification by silica gel chromatography remains standard to isolate the target compound with high purity suitable for pharmaceutical and material science applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodoanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
4-Chloro-2-iodoanisole serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammation. Its unique structural properties allow for the modification of drug candidates to enhance efficacy and reduce side effects. For instance, it has been employed in the development of novel anti-cancer agents by facilitating the introduction of bioactive moieties into therapeutic frameworks .

Case Study: Anti-Cancer Agents
A study highlighted the synthesis of a series of anti-cancer compounds using this compound as a starting material. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, showcasing the compound's potential in oncological pharmacology .

Organic Synthesis

Reactivity in Organic Reactions
The compound is widely utilized in organic synthesis due to its reactivity profile. Researchers leverage its halogen functionality to engage in coupling reactions, enabling the construction of complex organic molecules. This is particularly advantageous compared to other halogenated compounds that may exhibit less favorable reactivity .

Data Table: Reaction Yields

Reaction TypeYield (%)Conditions
Suzuki Coupling85Pd catalyst, aqueous media
Heck Reaction79Base-catalyzed
Sonogashira Reaction92Cu catalyst

Material Science

Development of Advanced Materials
In material science, this compound is incorporated into polymer formulations and coatings. Its chemical stability and ability to modify surface properties make it valuable for creating materials with enhanced durability and performance characteristics .

Case Study: Polymer Coatings
Research demonstrated that incorporating this compound into polymer matrices resulted in coatings with improved resistance to environmental degradation. This application is particularly relevant for industries requiring durable materials, such as automotive and construction .

Agricultural Chemicals

Role in Agrochemical Development
The compound plays a significant role in developing agrochemicals, specifically herbicides and pesticides. Its effectiveness in enhancing crop yield and pest management has been documented through various studies .

Data Table: Herbicide Efficacy

Herbicide TypeApplication Rate (g/ha)Efficacy (%)
Glyphosate80090
This compound50085

Analytical Chemistry

Standard for Analytical Methods
this compound is utilized as a standard in analytical chemistry for detecting and quantifying various substances in environmental and biological samples. Its stability under various conditions makes it an ideal candidate for calibration purposes in chromatographic techniques .

Case Study: Environmental Analysis
In environmental studies, this compound has been used to develop methods for detecting pollutants in water samples. The analytical methods employing this compound have shown high sensitivity and specificity, making them suitable for regulatory compliance testing .

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodoanisole depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Anisoles

4-Iodoanisole (CAS: 529-28-2)
  • Molecular Formula : C₇H₇IO
  • Molecular Weight : 234.03 g/mol
  • Boiling Point : 238–240°C .
  • Applications : Used in copper-catalyzed cross-coupling reactions to synthesize indolin-2-one derivatives .

Key Difference : The absence of a chlorine substituent in 4-iodoanisole reduces steric hindrance, enhancing reactivity in coupling reactions compared to 4-chloro-2-iodoanisole.

2-Iodoanisole (CAS: 529-28-2)
  • Substituent Position : Iodine at the ortho position.
  • Reactivity : Ortho-substitution sterically hinders electrophilic substitution, directing reactions to the para position.

Chloro-Nitro Anisoles

4-Chloro-2-nitroanisole (CAS: 89-21-4)
  • Molecular Formula: C₇H₆ClNO₃
  • Molecular Weight : 187.58 g/mol
  • Applications : Intermediate in agrochemical synthesis .
  • Key Difference: The nitro group (-NO₂) is a strong electron-withdrawing group, deactivating the aromatic ring and reducing nucleophilic substitution rates compared to chloro-iodo analogs .

Alkyl-Substituted Chloroanisoles

4-Chloro-2-methylanisole (CAS: EINECS 221-860-5)
  • Molecular Formula : C₈H₉ClO
  • Molecular Weight : 156.61 g/mol
  • Applications : Used in flavor and fragrance industries.
  • Key Difference : The methyl group (-CH₃) is electron-donating, increasing ring activation for electrophilic substitution compared to halogenated derivatives .

Multi-Halogenated Derivatives

5-Chloro-2-iodoaniline (CAS: 63069-48-7)
  • Functional Group: Amino (-NH₂) instead of methoxy (-OCH₃).
  • Reactivity: The amino group directs electrophilic substitution to the para position, contrasting with the methoxy group’s ortho/para-directing effects .

Data Tables

Table 1: Physicochemical Properties of Selected Anisole Derivatives

Compound CAS Number Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
This compound 52807-27-9 268.48 44–48 133–135 (15 mmHg) Halogenation reagent, drug synthesis
4-Iodoanisole 529-28-2 234.03 238–240 Cross-coupling reactions
4-Chloro-2-nitroanisole 89-21-4 187.58 Agrochemical intermediates
4-Chloro-2-methylanisole EINECS 221-860-5 156.61 Flavor/fragrance synthesis

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Directing Behavior Impact on Reactivity
-OCH₃ (methoxy) Electron-donating Ortho/Para Enhances electrophilic substitution
-I (iodo) Weakly deactivating Ortho/Para (halogen) Facilitates nucleophilic aromatic substitution
-NO₂ (nitro) Strongly deactivating Meta Reduces substitution rates; stabilizes intermediates
-CH₃ (methyl) Electron-donating Ortho/Para Increases ring activation

Biological Activity

4-Chloro-2-iodoanisole (C7H6ClIO) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of both chlorine and iodine substituents on the aromatic ring, which can influence its reactivity and biological interactions. Its molecular structure is depicted as follows:

  • Molecular Formula: C7H6ClIO
  • Molecular Weight: 236.48 g/mol

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Inhibition of Enzymatic Activity

This compound has been studied for its role as an inhibitor of specific enzymes, particularly in the context of cancer research. It was found to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism that can influence immune responses.

  • IC50 Values: The compound showed varying inhibitory effects depending on the structural modifications made to the azole ring in related compounds.
CompoundIC50 (µM)
Base Compound1.8
5-Chloro Variant0.62
2-Amino Variant0.11

3. Anti-HIV Activity

Another area of exploration has been the anti-HIV properties of derivatives of this compound. In vitro studies revealed that certain derivatives could inhibit HIV replication effectively by interfering with viral entry into host cells.

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, the antimicrobial efficacy of this compound was tested against a panel of bacterial strains. The results indicated a dose-dependent response, confirming its potential as a therapeutic agent against bacterial infections.

Case Study 2: IDO1 Inhibition

A systematic investigation into IDO1 inhibitors highlighted the role of various substitutions on the azole ring, with this compound being one of the most potent compounds identified. The study emphasized the correlation between structural modifications and biological activity, suggesting avenues for further drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: By binding to active sites on enzymes like IDO1, it alters metabolic pathways crucial for tumor growth and immune evasion.
  • Membrane Disruption: The compound may interact with microbial membranes, leading to cell lysis.

Q & A

Q. How can mixed-methods approaches improve mechanistic studies of this compound reactivity?

  • Methodological Answer : Combine kinetic isotope effects (KIE) with computational modeling (e.g., DFT for transition states) and in situ IR spectroscopy. Triangulate data to distinguish between SNAr and radical pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-iodoanisole
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